

Preclinical Profile of the NAE Inhibitor TAS4464: A Technical Overview

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Compound of Interest		
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This technical guide provides a comprehensive summary of the preclinical profile of TAS4464, a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE). TAS4464 demonstrates significant antitumor activity across a range of hematologic and solid tumor models, positioning it as a promising therapeutic agent for clinical evaluation.

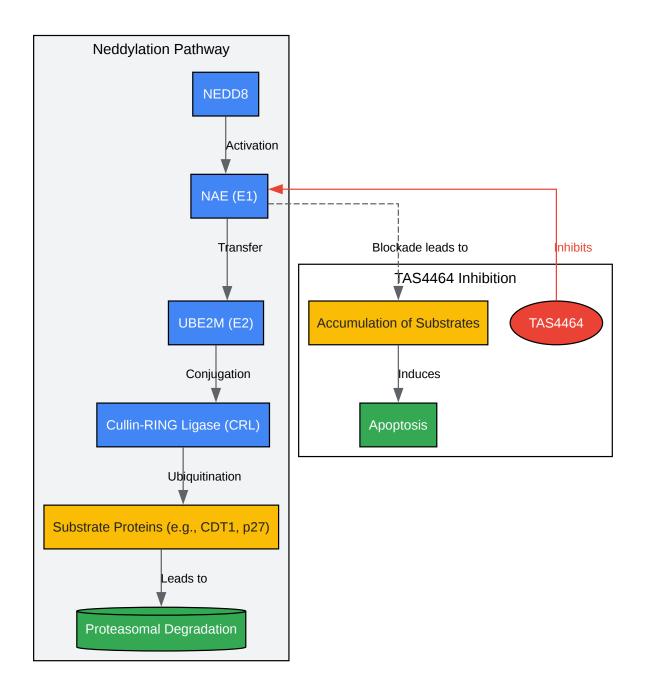
Mechanism of Action

TAS4464 is a mechanism-based inhibitor of NAE, the essential E1 enzyme in the NEDD8 conjugation (neddylation) pathway.[1] Neddylation is a crucial post-translational modification that activates cullin-RING ubiquitin ligase complexes (CRLs), which in turn regulate the degradation of numerous proteins involved in critical cellular processes like cell cycle progression, proliferation, and survival.[2][3][4]

By inhibiting NAE, TAS4464 prevents the conjugation of NEDD8 to cullins, leading to the inactivation of CRLs.[5] This results in the accumulation of various CRL substrate proteins, such as CDT1, p27, and phosphorylated IκBα.[2][3][4][6] The accumulation of these substrates disrupts cell cycle regulation, induces apoptosis, and ultimately inhibits tumor cell proliferation and survival.[5] In acute myeloid leukemia (AML), TAS4464 has been shown to activate both intrinsic and extrinsic apoptotic pathways through the c-Myc-mediated regulation of NOXA and c-FLIP.[7]



The inhibitory action of TAS4464 is highly selective for NAE over other E1 enzymes like ubiquitin-activating enzyme (UAE) and SUMO-activating enzyme (SAE).[1][2][3][4]



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Diagram 1: Mechanism of Action of TAS4464 in the Neddylation Pathway.



In Vitro Profile

Enzymatic and Cellular Potency

TAS4464 demonstrates nanomolar inhibitory activity against NAE in cell-free assays and potent antiproliferative effects across a wide range of cancer cell lines.[1][6] Its inhibitory effects are greater than those of the known NAE inhibitor MLN4924.[2][3][4]

Parameter	Value	Assay
NAE IC50	0.955 nM	Cell-free enzyme assay
SAE IC50	1280 nM	Cell-free enzyme assay
UAE IC50	449 nM	Cell-free enzyme assay
Carbonic Anhydrase IC50	730 nM	Cell-free enzyme assay

Table 1: In Vitro Inhibitory Potency of TAS4464.[6][8]

Antiproliferative Activity

TAS4464 exhibits widespread antiproliferative activity against a diverse panel of human cancer cell lines, with particular sensitivity observed in hematologic malignancies.[1][2][9] It is also effective against patient-derived tumor cells, including those resistant to conventional chemotherapeutic agents.[2][3]

Cell Line	Tumor Type	TAS4464 IC50 (μM)	MLN4924 IC50 (μM)
CCRF-CEM	Acute Lymphoblastic Leukemia	~0.01	~0.1
Granta-519	Mantle Cell Lymphoma	~0.01	~0.1
HCT116	Colorectal Carcinoma	~0.1	~1

Table 2: Comparative Growth-Inhibitory Effects of TAS4464 and MLN4924 in Various Cancer Cell Lines (72-hour treatment). Approximate values are derived from graphical representations in the source material.[3]



In Vivo Profile

Antitumor Efficacy in Xenograft Models

TAS4464 demonstrates significant and prolonged antitumor activity in multiple human tumor xenograft models, including those for hematologic and solid tumors, without causing marked weight loss in the animals.[2][3][4] Weekly or twice-weekly intravenous administration of TAS4464 led to prominent tumor growth inhibition and, in some cases, complete tumor regression.[1][2]

Xenograft Model	Dosing Schedule	Outcome
CCRF-CEM (ALL)	100 mg/kg, weekly, IV	Complete tumor regression. More efficacious than MLN4924 at 120 mg/kg twice weekly.
GRANTA-519 (MCL)	100 mg/kg, weekly or twice weekly, IV	Significant tumor growth inhibition.
SU-CCS-1 (Clear Cell Sarcoma)	Dosing not specified	Antitumor activity observed.
Patient-Derived SCLC	Dosing not specified	Antitumor activity observed.

Table 3: In Vivo Antitumor Efficacy of TAS4464 in Xenograft Models.[1][2][9]

Pharmacodynamic Effects

In vivo studies confirm that TAS4464 effectively inhibits its target in tumor tissues. Administration of TAS4464 in xenograft models resulted in a sustained decrease in cullin neddylation and the accumulation of CRL substrates such as CDT1, NRF2, and p-IkBa.[2] Furthermore, an increase in apoptosis-related markers like cleaved caspase-3 and cleaved PARP was observed within 24 hours of administration.[2]

Pharmacokinetics and Safety

Preclinical data indicate that TAS4464 has good metabolic stability in isolated hepatocytes and does not inhibit major cytochrome P450 enzymes.[1] Unlike MLN4924, which shows

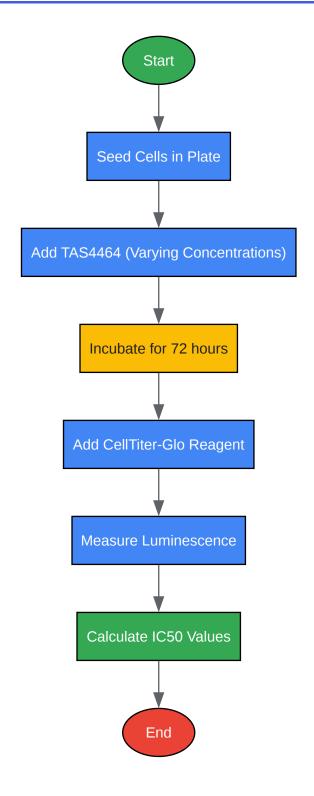


accumulation in red blood cells due to carbonic anhydrase inhibition, TAS4464 has a blood-to-plasma ratio close to one, suggesting higher selectivity.[1] A first-in-human Phase 1 study in patients with advanced solid tumors showed that TAS4464 was administered via a 1-hour intravenous infusion every 7 days in a 28-day cycle.[10] The initial starting dose was 10 mg/m². [10]

Experimental Protocols In Vitro Growth Inhibition Assay

- Cell Seeding: Cancer cell lines are seeded in multi-well plates.
- Drug Treatment: Cells are treated with varying concentrations of TAS4464 for a specified duration (e.g., 72 hours).[3]
- Viability Measurement: Cell viability is assessed using a luminescent cell viability assay, such as the CellTiter-Glo assay.[1][9]
- Data Analysis: IC50 values are calculated from the dose-response curves.





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Diagram 2: Workflow for In Vitro Growth Inhibition Assay.

Western Blot Analysis for Pharmacodynamic Markers

• Cell Lysis: Cancer cells treated with TAS4464 are lysed to extract total protein.



- Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
- SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfatepolyacrylamide gel electrophoresis.
- Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).
- Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., neddylated cullin, CDT1, p27, cleaved caspase-3) followed by incubation with secondary antibodies.[1][2][9]
- Detection: Protein bands are visualized using a chemiluminescence detection system.

In Vivo Xenograft Efficacy Studies

- Animal Models: 6-week-old male immunodeficient mice (e.g., BALB/cAJcl-nu/nu or C.B-17 SCID) are used.[2]
- Tumor Implantation: Human cancer cells (e.g., CCRF-CEM, GRANTA-519) are subcutaneously implanted into the mice.[2]
- Tumor Growth and Randomization: Tumors are allowed to grow to a volume of >100 mm³.
 Mice are then randomized into treatment and vehicle control groups.[2]
- Drug Administration: TAS4464 or a vehicle solution (e.g., 5% w/v glucose solution) is administered intravenously (IV) on a weekly or twice-weekly schedule.[2]
- Monitoring: Tumor volume and body weight are measured regularly. Tumor volume is calculated using the formula: [length × (width)²]/2.[2]
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.





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Diagram 3: Workflow for In Vivo Xenograft Efficacy Studies.

Conclusion

TAS4464 is a highly potent and selective NAE inhibitor with a compelling preclinical profile. It demonstrates superior potency compared to other inhibitors in its class and exhibits broad antiproliferative activity in vitro and significant, well-tolerated antitumor efficacy in vivo.[2][3][4] Its mechanism of action, involving the inhibition of the neddylation pathway and subsequent accumulation of CRL substrates, leads to cancer cell apoptosis.[2] These promising preclinical findings support the continued clinical development of TAS4464 as a novel therapeutic agent for a variety of hematologic and solid tumors.[2][3][4]

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